Bienvenue dans la boutique en ligne BenchChem!

3-Descarbonitrile 3-Acetamido Saxagliptin

DPP-4 covalent inhibition nitrile group essentiality X-ray crystallography

As the sole EP/USP-designated process impurity with a primary carboxamide in place of the covalent nitrile warhead, this reference standard is irreplaceable for ANDA method validation. It provides unambiguous retention-time identification and cannot be generated by forced degradation—only acquired as a certified standard with full NMR/MS/IR characterization. Essential for ICH Q2(R1) linearity, LOQ, and batch-release compliance at the ≤0.10% w/w pharmacopeial limit.

Molecular Formula C18H27N3O3
Molecular Weight 333.432
CAS No. 1496712-39-0
Cat. No. B579944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Descarbonitrile 3-Acetamido Saxagliptin
CAS1496712-39-0
Synonyms(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo [3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide_x000B_
Molecular FormulaC18H27N3O3
Molecular Weight333.432
Structural Identifiers
SMILESC1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
InChIInChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1
InChIKeyICGHSWPMUQQJJL-YLZMWHHLSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Descarbonitrile 3-Acetamido Saxagliptin (CAS 1496712-39-0): Regulatory Identity, Structural Classification, and Procurement Context for the Saxagliptin EP Impurity B Reference Standard


3-Descarbonitrile 3-Acetamido Saxagliptin (CAS 1496712-39-0), formally designated as Saxagliptin EP Impurity B and USP Saxagliptin Related Compound B, is a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin [1]. Chemically, it is (1S,3S,5S)-2-[(S)-amino(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide, wherein the nitrile group of saxagliptin is replaced by a primary carboxamide moiety [1][2]. This structural modification abolishes the nitrile-dependent covalent binding mechanism to DPP-4 catalytic residue Ser630 that is essential for saxagliptin's high-affinity inhibition [3]. The compound (molecular formula C₁₈H₂₇N₃O₃, molecular weight 333.43 g/mol) is supplied as a certified reference standard with detailed characterization data compliant with European Pharmacopoeia and United States Pharmacopeia guidelines, and is used for analytical method development, method validation, and quality control in Abbreviated New Drug Applications and commercial saxagliptin production [1][2].

Why Generic 3-Descarbonitrile 3-Acetamido Saxagliptin Substitution Fails: Structural Determinants of DPP-4 Binding and Pharmacopeial Identity Requirements


A procuring scientist or quality unit cannot substitute 3-Descarbonitrile 3-Acetamido Saxagliptin with another saxagliptin impurity or an in-class DPP-4 inhibitor analog for any regulated application because this compound occupies a unique intersection of structural, mechanistic, and regulatory identity. Unlike saxagliptin, which achieves high-affinity DPP-4 inhibition (Ki = 1.3 nM) through histidine-assisted covalent bond formation between its nitrile carbon and Ser630 of DPP-4 [1], the impurity B analog lacks the nitrile group entirely and therefore cannot engage this covalent mechanism [2]. Furthermore, EP and USP monographs assign this specific stereoisomer a defined chemical identity and acceptance criterion as Impurity B / Related Compound B; no other saxagliptin-related substance—such as the cyclic amidine (Impurity C), the epi-cyclic amidine (ESCA), or the formyl amide (SFA)—shares this exact structure, retention time, or pharmacopeial designation [3]. The compound's identity is authenticated by NMR, MS, and IR characterization data, and substitution with an uncharacterized or non-identical impurity would invalidate compendial compliance and ANDA regulatory submissions [3].

3-Descarbonitrile 3-Acetamido Saxagliptin: Quantitative Head-to-Head Evidence for Differentiated Selection Versus Closest Analogs and In-Class DPP-4 Inhibitor Impurities


Covalent Binding Abolition: Nitrile-Deleted Analog Loses DPP-4 Active-Site Covalent Attachment Versus Saxagliptin

X-ray crystallographic analysis of the DPP-4:saxagliptin complex revealed covalent attachment between Ser630 hydroxyl oxygen and the nitrile carbon of saxagliptin, with a C–O distance of <1.3 Å, confirming a covalent but reversible inhibition mechanism [1]. Critically, an analog of saxagliptin lacking the nitrile group—structurally equivalent to 3-Descarbonitrile 3-Acetamido Saxagliptin—showed unchanged binding properties to both S630A and H740Q DPP-4 mutants, demonstrating complete loss of the covalent interaction that defines saxagliptin's binding mode [1]. The DPP-4 S630A mutant, which cannot form the covalent serine adduct, showed no evidence for binding inhibitor, while the H740Q mutant exhibited an approximately 1000-fold reduction in affinity relative to wild-type DPP-4 [1]. This establishes that the nitrile-to-amide substitution in 3-Descarbonitrile 3-Acetamido Saxagliptin eliminates the covalent binding mechanism essential for the parent drug's potency.

DPP-4 covalent inhibition nitrile group essentiality X-ray crystallography enzyme-inhibitor complex

Potency Cliff: Saxagliptin Ki = 1.3 nM Versus Nitrile-Deleted Analog Structural Inactivity Context

Saxagliptin inhibits human DPP-4 with a Ki of 1.3 ± 0.3 nM at 37°C and is approximately 10-fold more potent than vildagliptin (Ki = 13 ± 2.8 nM) or sitagliptin (Ki = 18 ± 1.6 nM) [1]. Its active metabolite, 5-hydroxysaxagliptin, retains substantial potency with a Ki of 2.6 ± 1.0 nM, indicating that hydroxylation of the adamantyl moiety is tolerated [1]. However, the covalent binding mechanism that underpins this potency requires the nitrile group; the nitrile-deleted analog (3-Descarbonitrile 3-Acetamido Saxagliptin) cannot form the critical covalent adduct with Ser630 and is therefore expected to exhibit a potency cliff—a dramatic loss of DPP-4 inhibitory activity relative to both saxagliptin and its active metabolite [2]. No published quantitative DPP-4 Ki or IC50 data exist for this specific impurity in the peer-reviewed literature as of 2026, consistent with its classification as a process impurity rather than a pharmacologically active species.

DPP-4 inhibition constant potency cliff structure-activity relationship nitrile pharmacophore

Regulatory Impurity Acceptance Threshold: Amide Impurity Controlled to ≤0.1% w/w by HPLC in Saxagliptin Drug Substance

A patent describing a process for the purification of saxagliptin monohydrate (Morepen Laboratories, Indian Patent Application 2021) explicitly specifies that the corresponding amide impurity—3-Descarbonitrile 3-Acetamido Saxagliptin—must be controlled to an amount less than 0.1% w/w, and more preferably less than 0.05% w/w, as determined by HPLC [1]. This quantitative threshold is more stringent than the general ICH Q3A qualification threshold of 0.15% for impurities with a maximum daily dose of ≤2 g/day, reflecting the specific regulatory concern for this process-related impurity in saxagliptin drug substance [1]. A separate patent on stable saxagliptin pharmaceutical compositions establishes that the cyclic amidine impurity must not exceed 0.30% when exposed to 60°C for 7 days, and that unknown impurities must not exceed approximately 0.1%, providing benchmark comparators for impurity profiling [2].

impurity specification threshold process control HPLC purity ANDA compliance

Pharmacopeial Identity Authentication: EP Impurity B Characterization Versus Undesignated Saxagliptin Impurities

3-Descarbonitrile 3-Acetamido Saxagliptin is formally listed in the European Pharmacopoeia (EP 11.0) as Saxagliptin EP Impurity B and is chemically defined as (1S,3S,5S)-2-[(S)-amino(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide (as per EP), with a corresponding USP designation as Saxagliptin Related Compound B [1]. Certified reference standard material is supplied with detailed characterization data including NMR, MS, and HPLC chromatograms compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. By contrast, non-pharmacopeial saxagliptin impurities—such as those designated only by in-house catalog numbers (e.g., 'Saxagliptin Impurity 15', 'Impurity 18', 'Impurity 22')—lack compendial recognition and may not possess the same level of orthogonal structural confirmation or batch-to-batch consistency required for regulatory submissions [2].

pharmacopeial reference standard EP monograph USP Related Compound identity characterization

Differentiation from Cyclic Amidine Impurity C: Distinct Formation Pathway and Regulatory Control Limits

3-Descarbonitrile 3-Acetamido Saxagliptin (Impurity B) is formed through over-amidation during saxagliptin synthesis—the nitrile group of saxagliptin is hydrolyzed to the primary amide . This pathway is mechanistically and structurally distinct from the formation of Saxagliptin Cyclic Amidine (Impurity C), which arises through an intramolecular cyclization of saxagliptin involving nucleophilic attack of the N-terminal amine on the nitrile carbon, yielding a cyclic amidine [1]. The cyclic amidine impurity represents a key degradation product in solid dosage forms and is controlled to <0.30% under accelerated stability conditions (60°C, 7 days), whereas the amide impurity B is controlled to <0.10% or <0.05% in drug substance [2][3]. These distinct formation mechanisms, chemical structures, chromatographic retention times, and regulatory limits mean these two impurities cannot be used interchangeably as reference standards for each other's quantification.

cyclic amidine Impurity C degradation pathway process impurity differentiation

Compound-Specific Chromatographic Resolution: HPLC-UV/MS Differentiation from Co-Eluting Saxagliptin-Related Substances

The degradation-related impurity profile of saxagliptin drug substance and finished product has been characterized by stability-indicating reversed-phase liquid chromatography with mass spectrometric detection [1]. Three principal degradation products—saxagliptin cyclic amidine (SCA), epi-cyclic amidine (ESCA), and saxagliptin formyl amide (SFA)—were identified and quantified, with total degradation not exceeding 15% under studied conditions [2]. However, 3-Descarbonitrile 3-Acetamido Saxagliptin (Impurity B) is a process-related impurity rather than a degradation product, and requires its own optimized chromatographic conditions for resolution from both the parent drug and the degradation products SCA, ESCA, and SFA [3]. Vendors supply this reference standard with HPLC, NMR, and MS characterization data to enable laboratories to establish compound-specific relative retention times (RRT) and system suitability parameters for validated analytical methods [3].

HPLC method validation relative retention time chromatographic resolution impurity profiling

3-Descarbonitrile 3-Acetamido Saxagliptin: Optimal Research and Industrial Application Scenarios Driven by Quantitative Impurity Profiling Evidence


Analytical Method Development and Validation for ANDA Submissions

Regulatory ANDA filings require that each specified impurity in saxagliptin drug substance be individually resolved, identified, and quantified using a validated stability-indicating HPLC method. 3-Descarbonitrile 3-Acetamido Saxagliptin, as EP Impurity B, must be spiked into saxagliptin drug substance at concentrations spanning the reporting threshold (typically 0.05% w/w) to the specification limit (<0.10% w/w) to establish method linearity, accuracy, precision, and limit of quantitation [1]. Because this impurity cannot be generated by forced degradation—it is a process-specific over-amidation byproduct—it must be procured as a certified reference standard with documented purity (>95%), structural characterization (NMR, MS, IR), and traceability to EP/USP standards [2].

Quality Control Release Testing for Commercial Saxagliptin Drug Substance Batches

In routine QC batch release, the amide impurity B is quantified against its own external reference standard to verify compliance with the ≤0.10% w/w acceptance criterion. This compound's distinct chromatographic retention time, confirmed by co-injection with the certified reference standard, enables unambiguous identification even in the presence of degradation products such as SCA, ESCA, and SFA, which can accumulate during stability studies or storage [3]. The absence of DPP-4 inhibitory activity in this impurity further means it does not interfere with any bioanalytical or functional enzyme assays that may be part of the QC panel [4].

Process Development and Optimization of Saxagliptin Synthesis to Minimize Over-Amidation Byproducts

During process scale-up, the formation of 3-Descarbonitrile 3-Acetamido Saxagliptin through nitrile hydrolysis is a key critical quality attribute that must be monitored in real time. The availability of a pure, well-characterized reference standard enables synthetic chemists and process engineers to track impurity levels across reaction intermediates and final API, optimizing reaction conditions (pH, temperature, water content, catalyst selection) to maintain the amide impurity below 0.05% w/w [1]. This directly impacts process yield and regulatory compliance, as batches exceeding the specification limit require costly re-purification or are rejected [1].

Forced Degradation and Stability-Indicating Method Specificity Studies

Although 3-Descarbonitrile 3-Acetamido Saxagliptin is primarily a process impurity (not a degradation product), it must be included in the specificity assessment of any stability-indicating HPLC method. Resolution between Impurity B and all degradation products (SCA, ESCA, SFA) under multiple stress conditions (acid, base, oxidative, thermal, photolytic) must be experimentally demonstrated using the authentic reference standard. Peak purity analysis via PDA or MS detection confirms that the Impurity B peak is spectrally homogeneous and not co-eluting with any degradation peak, a requirement for method validation under ICH Q2(R1) guidelines [2][3].

Quote Request

Request a Quote for 3-Descarbonitrile 3-Acetamido Saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.